molecular formula C11H12O B3051278 Benzene, [(1-methylethoxy)ethynyl]- CAS No. 32569-85-0

Benzene, [(1-methylethoxy)ethynyl]-

Cat. No.: B3051278
CAS No.: 32569-85-0
M. Wt: 160.21 g/mol
InChI Key: QOTVTFISYGAQGF-UHFFFAOYSA-N
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Description

Benzene, [(1-methylethoxy)ethynyl]- is an organic compound with the molecular formula C11H12O It is characterized by the presence of a benzene ring substituted with an ethynyl group and a methylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-methylethoxy)ethynyl]- typically involves the reaction of a benzene derivative with an appropriate ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of Benzene, [(1-methylethoxy)ethynyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-methylethoxy)ethynyl]- can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The triple bond in the ethynyl group can be reduced to a double or single bond.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for hydrogenation.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, [(1-methylethoxy)ethynyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzene, [(1-methylethoxy)ethynyl]- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylethoxy group can engage in hydrogen bonding or van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzene, [(1-methylethoxy)ethynyl]-: Unique due to the presence of both an ethynyl and a methylethoxy group.

    Benzene, [(1-methylethoxy)methyl]-: Lacks the triple bond, resulting in different reactivity.

    Benzene, [(1-methylethoxy)propyl]-: Contains a longer alkyl chain, affecting its physical properties.

Biological Activity

Benzene, [(1-methylethoxy)ethynyl]- is a compound with significant biological activity, particularly in the context of its toxicological effects and metabolic interactions. This article provides an overview of its biological activity, focusing on its metabolism, toxicological effects, and case studies that illustrate its impact on human health.

Benzene, [(1-methylethoxy)ethynyl]- is a derivative of benzene, an important industrial solvent. The metabolism of benzene occurs primarily in the liver and lungs, with secondary metabolism in the bone marrow. The process begins with the oxidation of benzene to benzene oxide, mainly facilitated by cytochrome P450 2E1. This intermediate can then convert to phenol, which further metabolizes into catechol and hydroquinone. These metabolites are critical for understanding the compound's toxic effects, as they can lead to the formation of reactive oxygen species (ROS) that damage cellular components .

Toxicological Effects

The toxicological profile of benzene and its metabolites has been well-documented. Key findings include:

  • Hematotoxicity : Exposure to benzene has been linked to various hematological disorders, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and aplastic anemia. The hematotoxic effects are mediated through multiple mechanisms, including oxidative stress and direct damage to hematopoietic stem cells (HSCs) .
  • Immunosuppression : Benzene exposure significantly reduces white blood cell counts, particularly affecting CD4+ T-cells and B-cells. This immunosuppressive effect is more pronounced in older individuals due to alterations in cytokine production .
  • Genotoxicity : Studies indicate that benzene can cause permanent DNA damage in HSCs. For instance, exposure to 300 ppm of benzene for two weeks resulted in increased levels of p21, a cyclin-dependent kinase inhibitor associated with cell cycle arrest .

Case Study 1: Occupational Exposure

A study examining workers in industries using benzene found a clear correlation between exposure levels and the incidence of hematological malignancies. Workers exposed to higher concentrations exhibited increased rates of AML and MDS compared to unexposed controls. Genetic susceptibility also played a role, with certain polymorphisms in metabolic enzymes exacerbating the risk .

Case Study 2: Animal Models

In animal studies, rats exposed to varying concentrations of benzene demonstrated dose-dependent increases in toxicity markers. At concentrations above 500 ppm, significant behavioral changes were noted alongside biochemical alterations indicative of hematotoxicity .

Data Summary

Biological ActivityFindings
Metabolism Oxidation to benzene oxide → phenol → catechol/hydroquinone
Hematotoxicity Linked to AML and MDS; affects HSC proliferation
Immunosuppression Reduces CD4+ T-cells and B-cells; age-related effects observed
Genotoxicity Permanent DNA damage in HSCs; increased p21 levels after exposure

Properties

IUPAC Name

2-propan-2-yloxyethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTVTFISYGAQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC#CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555791
Record name {[(Propan-2-yl)oxy]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32569-85-0
Record name {[(Propan-2-yl)oxy]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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